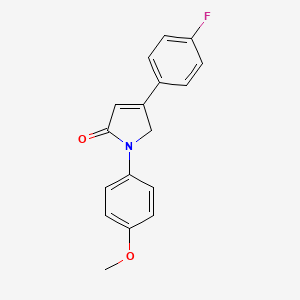

4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Description

4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolones This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a dihydropyrrolone ring

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2/c1-21-16-8-6-15(7-9-16)19-11-13(10-17(19)20)12-2-4-14(18)5-3-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDDVACKIADGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(=CC2=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization in the presence of a suitable catalyst to yield the desired pyrrolone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of this compound, particularly its ability to inhibit tumor growth through various mechanisms:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor growth.

- Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one:

- Biological Activity : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation .

- Research Findings : In vitro studies indicated that the compound effectively reduced inflammatory markers in cell cultures, making it a candidate for further development as an anti-inflammatory agent.

Building Block for Complex Molecules

The compound serves as a versatile intermediate in organic synthesis:

- Synthetic Pathways : It can be utilized to synthesize various heterocyclic compounds, which are valuable in pharmaceuticals.

- Example Reactions : Reactions involving this compound have led to the formation of novel pyrazole derivatives with enhanced biological activities .

Development of Functional Materials

The unique properties of this compound make it suitable for applications in material science:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolone derivatives with different substituents on the aromatic rings, such as:

- 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

- 4-(4-bromophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

- 4-(4-methylphenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of fluorophenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other pyrrolone derivatives

Biological Activity

The compound 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 285.31 g/mol. The structural representation includes a pyrrolidinone ring substituted with fluorophenyl and methoxyphenyl groups.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes with corresponding amines or other nitrogen sources under basic conditions. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further biological evaluations.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

- Case Study 1 : A study demonstrated that similar pyrrole derivatives exhibited IC50 values ranging from 0.39 µM to 49.85 µM against different cancer cell lines including MCF-7 and A375, suggesting potent anticancer activity .

- Table 1: Anticancer Activity of Related Pyrrole Compounds

| Compound Structure | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.39 |

| Compound B | A375 | 4.2 |

| Compound C | NCI-H460 | 0.71 |

Antibacterial Activity

The antibacterial potential of pyrrole derivatives has also been explored. Compounds similar to the target compound have been evaluated for their effectiveness against common bacterial strains.

- Case Study 2 : In vitro studies found that certain pyrrole-based compounds had minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

- Table 2: Antibacterial Activity of Pyrrole Derivatives

| Compound Structure | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 3.12 |

| Compound E | Escherichia coli | 12.5 |

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of fluorine and methoxy groups enhances its interaction with biological targets such as enzymes involved in cell proliferation and apoptosis pathways.

Q & A

Basic: What synthetic strategies are effective for preparing dihydro-2H-pyrrol-2-one derivatives like 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one?

Answer: Base-assisted cyclization is a common method for synthesizing dihydro-2H-pyrrol-2-ones. For example, substituted aryl groups can be introduced via nucleophilic substitution or condensation reactions. A typical protocol involves reacting hydroxy-pyrrolone precursors with substituted anilines or phenols under basic conditions (e.g., K₂CO₃ in DMF) to facilitate ring closure. Yield optimization may require temperature control (e.g., 80–100°C) and inert atmospheres to prevent oxidation . Characterization via NMR and HRMS is critical to confirm regioselectivity and purity.

Basic: How can structural elucidation of this compound be achieved using spectroscopic and crystallographic methods?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can identify substituent positions. For example, the fluorophenyl group typically shows deshielded aromatic protons (δ 7.2–7.6 ppm), while methoxyphenyl protons resonate near δ 6.8–7.1 ppm. The pyrrolone carbonyl carbon appears at ~170 ppm in ¹³C NMR .

- X-Ray Crystallography: Single-crystal analysis resolves stereochemistry and bond angles. For related pyrrolidinones, C=O bond lengths average 1.22 Å, and dihedral angles between aryl groups provide insight into steric effects .

Advanced: What mechanistic insights explain the regioselectivity of substituent introduction during synthesis?

Answer: Regioselectivity is influenced by electronic and steric factors. Electron-withdrawing groups (e.g., -F) on the aryl ring direct nucleophilic attack to para/meta positions, while methoxy groups (-OMe) act as ortho/para directors. Computational studies (DFT calculations) can model transition states to predict preferential sites. Experimental validation via substituent scrambling (e.g., isotopic labeling) may further clarify mechanisms .

Advanced: How can computational chemistry aid in predicting the compound’s reactivity or biological interactions?

Answer: Molecular docking (e.g., AutoDock) or MD simulations assess binding affinity to biological targets. SMILES/InChi descriptors (e.g., from ) enable quantum mechanical modeling (e.g., Gaussian) to calculate frontier molecular orbitals (HOMO/LUMO), predicting electrophilic/nucleophilic sites. Solvent effects can be modeled using COSMO-RS .

Advanced: What methodologies are recommended for evaluating the compound’s stability under varying experimental conditions?

Answer:

- Thermogravimetric Analysis (TGA): Measures decomposition temperatures.

- HPLC-UV/MS: Monitors degradation products in solution (e.g., under acidic/alkaline conditions).

- Light Sensitivity: Expose to UV-Vis radiation and track changes via FTIR or NMR .

Advanced: How can researchers resolve contradictions in spectral data (e.g., conflicting NMR shifts)?

Answer: Cross-validate with complementary techniques:

- HRMS: Confirm molecular formula.

- Elemental Analysis: Verify purity and stoichiometry.

- 2D NMR (COSY, HSQC): Resolve overlapping signals. If discrepancies persist, consider dynamic effects (e.g., tautomerism) or crystal packing variations in X-ray data .

Advanced: What strategies optimize catalytic efficiency in dihydro-2H-pyrrol-2-one synthesis?

Answer:

- Catalyst Screening: Test organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Pd/C) for cyclization steps.

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require green alternatives (e.g., cyclopentyl methyl ether) for sustainability .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?

Answer:

- Substituent Variation: Replace -F or -OMe with bioisosteres (e.g., -CF₃, -OEt) and assess activity via in vitro assays.

- Ring Modifications: Introduce heteroatoms (e.g., S instead of O) or expand the pyrrolone ring to a six-membered lactam .

Advanced: What analytical approaches quantify trace impurities in synthesized batches?

Answer:

- LC-MS/MS: Detects impurities at ppm levels.

- GC-FID: Quantifies volatile byproducts.

- NMR Dilution Experiments: Identify low-concentration species via signal averaging .

Advanced: How can solvent polarity influence the compound’s reactivity in subsequent functionalization?

Answer: Polar solvents stabilize charged intermediates (e.g., enolates), favoring nucleophilic additions. For example, DMF enhances keto-enol tautomerization, while toluene may promote radical pathways. Solvent parameter databases (e.g., Kamlet-Taft) help correlate polarity with reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.